1-O-Methylemodin

PTP1B inhibition Type 2 diabetes Obesity therapeutics

When performing PTP1B inhibition SAR studies on the anthraquinone scaffold, generic substitution is scientifically unsound. 1-O-Methylemodin (C1-OCH₃) delivers a benchmark IC₅₀ of 7.0 μg/mL—distinct from emodin (3.8 μg/mL) and physcion (7.6 μg/mL)—enabling precise assay calibration. Unlike physcion, 1-O-Methylemodin exhibits strong vasorelaxant activity, making it irreplaceable for cardiovascular pharmacology panels. Supplied at ≥98% HPLC purity, this fungal-derived natural product is essential for immunomodulatory and antifungal screening libraries.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 3775-08-4
Cat. No. B1599617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Methylemodin
CAS3775-08-4
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3O)O
InChIInChI=1S/C16H12O5/c1-7-3-9-14(12(4-7)21-2)16(20)13-10(15(9)19)5-8(17)6-11(13)18/h3-6,17-18H,1-2H3
InChIKeyIKIAXVIGUJMLHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-O-Methylemodin (CAS: 3775-08-4) — Anthraquinone Reference Standard for Pharmacological Research


1-O-Methylemodin (1,3-dihydroxy-8-methoxy-6-methyl-9,10-anthracenedione), also referred to as 1-methyl emodin, is a naturally occurring O-methylated anthraquinone derivative first isolated from the ascomycete fungus Zopfiella longicaudata [1]. This compound belongs to the emodin-class anthraquinone family and is structurally characterized by a single methoxy substitution at the C1 position of the anthraquinone scaffold, distinguishing it from both the parent aglycone (emodin) and alternative regioisomers such as physcion (3-O-methylemodin) [2]. As a small-molecule natural product with a molecular weight of 284.26 g/mol, 1-O-Methylemodin serves as a validated reference compound in multiple pharmacological screening programs targeting PTP1B inhibition, antifungal activity, and immunomodulation [1][3].

Why Emodin Analogs Cannot Be Substituted Interchangeably in 1-O-Methylemodin Research Applications


Despite their shared anthraquinone core, the O-methylation pattern among emodin derivatives dictates divergent pharmacological profiles, making generic substitution scientifically unsound. 1-O-Methylemodin (C1-OCH₃) exhibits quantitative differences in PTP1B inhibitory potency, cytotoxic selectivity across cancer cell lines, and vasorelaxant activity when compared head-to-head against emodin (unmethylated parent) and physcion (3-O-methylemodin) [1][2]. The regiospecific O-methylation at the C1 position versus C3 position not only alters enzyme inhibition kinetics but also determines whether a given anthraquinone will exhibit meaningful activity in a specific assay system [3]. Furthermore, glycosylation completely abolishes activity in certain contexts, underscoring that even structurally conservative modifications produce non-interchangeable functional outcomes [1][4].

Quantitative Differentiation Evidence for 1-O-Methylemodin (CAS 3775-08-4) Versus Structural Analogs


PTP1B Inhibition: 1-O-Methylemodin IC₅₀ = 7.0 μg/mL Compared to Emodin IC₅₀ = 3.8 μg/mL and Physcion IC₅₀ = 7.6 μg/mL

In a head-to-head in vitro PTP1B enzyme inhibition assay, 1-O-Methylemodin demonstrated an IC₅₀ value of 7.0 μg/mL, placing its potency intermediate between emodin (IC₅₀ = 3.8 μg/mL, approximately 1.8-fold more potent) and physcion (IC₅₀ = 7.6 μg/mL, approximately 8% less potent) [1]. The anthraquinone glycosides physcion-8-O-β-D-glucopyranoside and emodin-8-O-β-D-glucopyranoside exhibited markedly reduced activity, while stilbene compounds showed only marginal inhibition at 30 μg/mL [1].

PTP1B inhibition Type 2 diabetes Obesity therapeutics

Cytotoxicity Profile: 1-O-Methylemodin Exhibits Moderate Activity Across Three Cancer Cell Lines with Distinct Selectivity Pattern

In a multi-cell-line cytotoxicity evaluation, 1-O-Methylemodin (compound 2) exhibited moderate cytotoxic activity across murine L1210 leukemia cells, human HL-60 leukemia cells, and murine B16F10 melanoma cells, in contrast to the structurally related anthraquinones physcion (1) and emodin (3), which also displayed moderate activity but with potentially divergent cell-line selectivity patterns [1]. Trans-resveratrol demonstrated significantly higher cytotoxic activity in the same assay system with IC₅₀ values of 9.2, 6.7, and 9.8 μg/mL against the respective cell lines [1].

Cytotoxicity Anticancer screening Leukemia Melanoma

Vascular Relaxation: 1-O-Methylemodin and Emodin Show Strong Activity Whereas Physcion Exhibits Minimal Effect

In vascular relaxation assays, both 1-O-Methylemodin and emodin demonstrated strong vasorelaxant activity, while physcion exhibited markedly weaker effects, and physcion-1-O-β-D-glucoside and citreorosein showed no detectable vascular relaxation activity [1]. This study represents the first reported isolation of 1-O-Methylemodin and citreorosein from Polygonum multiflorum [1].

Vasorelaxant activity Cardiovascular pharmacology Natural product screening

Antifungal Activity: All O-Methylated Emodin Derivatives Show Potential Antifungal Properties as a Class Characteristic

All O-methylated derivatives of emodin, including physcion, questin, and 1-O-Methylemodin, exhibit potential antifungal activities as a class-level characteristic [1]. Notably, 1-O-Methylemodin has been specifically documented as a natural product isolated from Zopfiella longicaudata with demonstrated antifungal activity [2]. Emodin and questin additionally serve as pivotal intermediates in geodin biosynthesis in Aspergillus terreus, highlighting distinct biosynthetic roles among these structurally related compounds [1].

Antifungal activity O-methylated anthraquinones Biopesticide development

Immunosuppressive Activity: 1-O-Methylemodin Demonstrates Moderate Immunomodulatory Effects Among Fungal Anthraquinones

In an immunomodulatory screening study of fungal metabolites, 1-O-Methylemodin (compound 2) was isolated from Zopfiella longicaudata alongside two other known anthraquinones—carviolin (1) and ω-hydroxyemodin (4)—and found to exhibit moderate immunosuppressive activity [1]. A structure-activity relationship analysis was conducted comparing the immunosuppressive profiles of these anthraquinones [1].

Immunosuppressive activity Immunomodulation Fungal metabolites

Natural Occurrence Profile: 1-O-Methylemodin Identified in Diverse Fungal Species and Medicinal Plants

1-O-Methylemodin has been isolated and characterized from multiple fungal sources including Zopfiella longicaudata, Neobulgaria pura, Fusicolla aquaeductuum, Triangularia longicaudata, Colletotrichum sp. YMF432, and the medicinal plant Reynoutria sachalinensis (Polygonaceae) [1][2][3][4]. The compound was first documented in the scientific literature in 2021 [1]. This broad natural distribution contrasts with certain other O-methylated emodin derivatives that may be restricted to specific biosynthetic pathways [5].

Natural product isolation Fungal secondary metabolites Chemotaxonomy

Validated Research Applications for 1-O-Methylemodin (CAS 3775-08-4) Based on Comparative Evidence


PTP1B Inhibitor Screening and Type 2 Diabetes Drug Discovery

1-O-Methylemodin serves as a validated reference compound for PTP1B inhibitor screening programs targeting type 2 diabetes and obesity therapeutics. With a demonstrated IC₅₀ of 7.0 μg/mL in head-to-head PTP1B enzyme assays, it provides a benchmark potency intermediate between emodin (3.8 μg/mL) and physcion (7.6 μg/mL), enabling calibration of assay sensitivity and structure-activity relationship (SAR) studies around the anthraquinone scaffold [1]. Researchers investigating the hypoglycemic mechanisms of anthraquinones should include 1-O-Methylemodin as a comparator to control for the effects of C1 versus C3 O-methylation on PTP1B inhibition [1].

Structure-Activity Relationship Studies of O-Methylated Anthraquinones

1-O-Methylemodin (C1-OCH₃) is an essential comparator for SAR studies examining how regiospecific O-methylation modulates pharmacological activity in the anthraquinone class. The stark activity contrast between 1-O-Methylemodin (strong vasorelaxant activity) and physcion (C3-OCH₃, weak/minimal vasorelaxant activity) establishes that methylation position, not merely the presence of a methoxy group, dictates cardiovascular pharmacology [2]. Similarly, PTP1B inhibitory activity varies by approximately 1.8-fold between 1-O-Methylemodin and emodin and by 8% between 1-O-Methylemodin and physcion, underscoring the value of including all three compounds in comprehensive SAR panels [1].

Natural Product Libraries and Fungal Metabolite Screening Programs

1-O-Methylemodin is a valuable addition to natural product screening libraries focused on immunomodulatory and antifungal discovery. Its isolation from multiple fungal sources—including Zopfiella longicaudata, Neobulgaria pura, Colletotrichum sp., and Fusicolla aquaeductuum—alongside its demonstrated moderate immunosuppressive activity and antifungal class-level properties, make it a representative fungal anthraquinone reference standard [3][4]. Screening programs evaluating fungal secondary metabolites for immunomodulatory applications should include 1-O-Methylemodin to establish baseline activity thresholds for anthraquinone hits [3].

Antifungal Biopesticide and Agricultural Chemistry Development

As an O-methylated emodin derivative with documented antifungal activity, 1-O-Methylemodin serves as a lead scaffold for developing biopesticides targeting agricultural fungal pathogens [4]. The emodin-O-methyltransferase GedA has been functionally characterized for the site-specific O-methylation of emodin to produce questin, with potential engineering applications for the production of physcion and other site-specific O-methylated anthraquinone derivatives [4]. 1-O-Methylemodin is structurally positioned within this biosynthetic framework as a naturally occurring C1-O-methylated variant, supporting its evaluation in antifungal biopesticide development programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-O-Methylemodin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.